molecular formula C16H23N3O2 B2932876 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034376-65-1

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2932876
CAS No.: 2034376-65-1
M. Wt: 289.379
InChI Key: ICNNOHZQEAKESX-UHFFFAOYSA-N
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Description

4-(Benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule requires further investigation, its core structure features a piperidine ring—a privileged scaffold frequently found in pharmacologically active molecules. The structure combines a benzamido moiety linked via a methylene group to a N,N-dimethylpiperidine-1-carboxamide. Piperidine carboxamide derivatives have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of essential enzymes . For instance, structurally related piperidine carboxamides have been identified as potent, selective, and orally active antimalarial agents that target the Plasmodium falciparum proteasome, showcasing low cytotoxicity against human cell lines and a low propensity for generating resistance . This suggests that this compound is a valuable compound for exploring structure-activity relationships (SAR), optimizing lead compounds, and screening for new biological activities. It is intended for use in laboratory research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-18(2)16(21)19-10-8-13(9-11-19)12-17-15(20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNNOHZQEAKESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of N,N-dimethylpiperidine with benzamidomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The benzamidomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxylamine, sodium azide, or potassium cyanide, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Hydroxylamine in aqueous medium, sodium azide in dimethyl sulfoxide, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives such as benzamidomethyl azide, benzamidomethyl cyanide, and benzamidomethyl hydroxylamine.

Scientific Research Applications

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds and Structural Differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Inferences
4-(Benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide 4-benzamidomethyl, N,N-dimethyl carboxamide C18H25N3O2* ~331.4 High lipophilicity due to benzamide group
4-{[2-(Benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide 4-(benzyloxyacetamido)methyl, N,N-dimethyl carboxamide C18H27N3O3 333.4 Increased polarity from benzyloxy group
4-Amino-N,N-dimethylpiperidine-1-carboxamide 4-amino, N,N-dimethyl carboxamide C8H17N3O ~171.2 Enhanced reactivity (amino group)
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide Piperazine ring, N-ethyl, N,4-dimethyl C9H19N3O 185.3 Higher basicity (piperazine N)
N,N-Diethylpiperidine-4-carboxamide N,N-diethyl carboxamide C10H20N2O 184.3 Bulkier substituents (diethyl)

*Estimated based on structural similarity to .

Structural Insights:

  • Aromatic vs. Aliphatic Substituents: The benzamidomethyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to amino or ethyl groups .

Biological Activity

The compound 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide is a derivative of piperidine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article focuses on the biological activity of this specific compound, detailing its mechanisms of action, synthesis, and evaluation in various biological assays.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H18N2O
  • Molecular Weight : 218.30 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring substituted with a benzamidomethyl group and a carboxamide functional group, which contributes to its biological activity.

Research indicates that compounds related to piperidine derivatives, including this compound, exhibit significant biological activities such as:

  • Inhibition of Anaplastic Lymphoma Kinase (ALK) : A study identified that similar piperidine carboxamides act as potent inhibitors of ALK, with an IC50 value of 0.174 μM . This inhibition suggests potential applications in treating cancers associated with ALK mutations.
  • Cholinesterase Inhibition : Another study evaluated piperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for some derivatives were in the low-nanomolar range, indicating strong inhibition compared to standard treatments like donepezil .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth : A study demonstrated that certain piperidine derivatives exhibited selective toxicity against malignant cells while sparing non-malignant cells. This selectivity was quantified using a selectivity index (SI), where compounds showed significantly higher cytotoxicity against cancer cell lines compared to normal cells .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the interaction of this compound with target proteins. These studies help elucidate the binding affinities and orientations within the active sites of relevant enzymes or receptors .
  • Radical Scavenging Activity : Some derivatives have shown promising results in radical scavenging assays, indicating potential antioxidant properties which could be beneficial in neurodegenerative disease models where oxidative stress is a contributing factor .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameBiological ActivityIC50 Value (μM)Reference
This compoundALK Inhibitor0.174
Piperidine Derivative 5hAChE Inhibitor6.83
Piperidine Derivative 5kAChE Inhibitor2.13
Dimeric 3,5-Bis(benzylidene)-4-piperidonesCytotoxicity against HL-60Not specified

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